REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=O)=[C:6]([NH:10]C(=O)OC(C)(C)C)[CH:5]=[CH:4][N:3]=1.[O:18]1[CH2:22][CH2:21][O:20][CH:19]1[C:23]1[CH:28]=[CH:27][C:26]([C:29](=O)[CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:25][CH:24]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:8]=[C:30]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[C:29]([C:26]1[CH:27]=[CH:28][C:23]([CH:19]3[O:20][CH2:21][CH2:22][O:18]3)=[CH:24][CH:25]=1)=[N:10]2 |f:2.3|
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1C=O)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
248 mL
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
it was refluxed for 24 hr
|
Duration
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24 h
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated to a syrup
|
Type
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ADDITION
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Details
|
treated with NaHCO3 (saturated, 50 mL) and water (300 mL)
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Type
|
CUSTOM
|
Details
|
to form a solid which
|
Type
|
FILTRATION
|
Details
|
was collected via filtration
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
further dried with toluene azeotropically
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(C(=NC2=CC=N1)C1=CC=C(C=C1)C1OCCO1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |